N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide
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Overview
Description
“N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. The thiazole ring is substituted with a 2,4-dichlorophenyl group and an acetamide group. Additionally, the molecule contains a sulfanyl group linked to a 4-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the dichlorophenyl group, the acetamide group, and the sulfanyl-linked methylphenyl group. The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the stereochemistry of the starting materials .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the dichlorophenyl and acetamide groups could increase its polarity, potentially affecting its solubility in various solvents .Scientific Research Applications
Thiophene Analogues of Carcinogens
Thiophene analogues, including N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide, have been synthesized and evaluated for potential carcinogenicity. These compounds, designed to mimic the structure of known carcinogens, were tested in vitro for their biological activity, which includes the Salmonella reverse-mutation assay and the cell-transformation assay, to predict their carcinogenic potential. The in vitro activity profiles observed indicate potential carcinogenicity, though doubt remains about their capability to cause tumors in vivo (Ashby et al., 1978).
Sulfonamides and Pharmaceutical Applications
The sulfonamide group, a key feature in many clinically used drugs, has been explored in various therapeutic domains, including as carbonic anhydrase inhibitors (CAIs) and COX2 inhibitors. Research has focused on novel drugs incorporating sulfonamide groups, showing significant antitumor activity and potential in antiglaucoma treatments. Such studies underscore the chemical versatility and potential pharmaceutical applications of sulfonamide-bearing compounds like this compound (Carta et al., 2012).
Environmental Degradation and Toxicology
Research has also delved into the environmental impact and degradation pathways of complex organic molecules, including those structurally related to this compound. Studies on acetaminophen degradation by advanced oxidation processes (AOPs) provide insights into the biotoxicity and environmental fate of such compounds. These findings are crucial for understanding how similar compounds might behave in environmental contexts and their potential impact on ecosystems (Qutob et al., 2022).
Herbicide Toxicity and Biodegradation
The herbicide 2,4-D, chemically related to the dichlorophenyl group present in this compound, has been extensively studied for its environmental behavior and microbial biodegradation. These studies highlight the ecological risks associated with the use of chlorophenol compounds and the importance of microbial processes in mitigating environmental contamination. Insights from such research contribute to a broader understanding of how structurally similar compounds might be managed to minimize environmental harm (Magnoli et al., 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which “N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide” is a part of, have been found to interact with a variety of biological targets. These can include enzymes, receptors, and other proteins involved in cellular processes .
Mode of Action
The interaction of thiazole derivatives with their targets can lead to a variety of effects. For example, they can inhibit enzyme activity, block receptor signaling, or interfere with protein function .
Biochemical Pathways
Thiazole derivatives can affect multiple biochemical pathways. Depending on the specific targets of the compound, this could include pathways involved in cell growth, inflammation, infection, and other processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole derivatives can vary widely depending on the specific structure of the compound. Factors such as solubility, stability, and molecular size can all influence how the compound is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of thiazole derivatives can include changes in cell growth, inflammation, and infection. These effects are the result of the compound’s interaction with its targets and its impact on biochemical pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiazole derivatives .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS2/c1-11-2-5-13(6-3-11)24-10-17(23)22-18-21-16(9-25-18)14-7-4-12(19)8-15(14)20/h2-9H,10H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONQUOBPNVYJBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.